molecular formula C17H13N3OS B4568185 {[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile

{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile

Cat. No.: B4568185
M. Wt: 307.4 g/mol
InChI Key: PNFGKEVNKIALRW-UHFFFAOYSA-N
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Description

{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile is a useful research compound. Its molecular formula is C17H13N3OS and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.07793322 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

Research has developed efficient methods for synthesizing quinazolinyl derivatives with potential antiviral properties. For instance, Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives displaying weak to good anti-Tobacco mosaic virus (TMV) activity. These compounds were synthesized via microwave irradiation, demonstrating a streamlined approach to accessing potentially bioactive quinazolinyl derivatives (Luo et al., 2012).

Anticancer and Analgesic Activities

Quinazolinone derivatives have been explored for their anticancer and analgesic potentials. A study highlighted the synthesis of α-aminophosphonates based quinazolinone moiety, showing excellent to moderate anti-proliferative activity against various cancer cell lines. These findings suggest the therapeutic promise of quinazolinone derivatives in cancer treatment (Awad et al., 2018). Additionally, compounds exhibiting significant analgesic activity have been synthesized, indicating their potential as novel pain management agents (Osarodion, 2023).

Synthetic Methodologies and Chemical Properties

The research also delves into novel synthetic methodologies and the exploration of chemical properties of quinazolinone derivatives. Volovenko et al. (2002) reported on the interaction of α-cyanoethylthioiminoacetate with substituted anthranilic acids to obtain 2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetonitriles, showcasing the versatility of quinazolinone chemistry (Volovenko et al., 2002).

Photochemical Synthesis

Advancements in photochemical synthesis techniques have enabled the efficient construction of quinazoline derivatives. Chen and Yang (2013) presented a method for synthesizing a series of quinazolines under visible light, highlighting the potential for green chemistry approaches in the synthesis of complex heterocyclic compounds (Chen & Yang, 2013).

Experimental and Theoretical Studies

Experimental and theoretical studies contribute to a deeper understanding of the properties and reaction mechanisms of quinazolinone derivatives. For example, the study of the synthesis, crystal structure, and antitumor activity of certain quinazolinone derivatives provides valuable insights into their potential therapeutic applications and molecular interactions (Zhou et al., 2021).

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-12-6-2-5-9-15(12)20-16(21)13-7-3-4-8-14(13)19-17(20)22-11-10-18/h2-9H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGKEVNKIALRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.